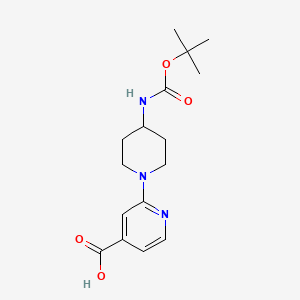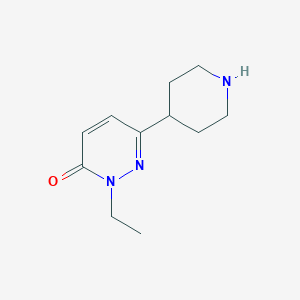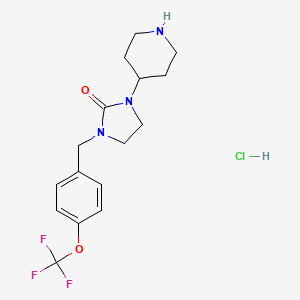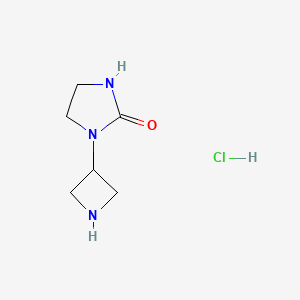
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine (2IM4TP) is an important molecule in the field of synthetic organic chemistry. It is a heterocyclic compound containing two nitrogen atoms, one iodine atom, and one trifluoromethyl group. 2IM4TP has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is used as a building block for the synthesis of a variety of compounds with potential therapeutic applications. For instance, it can be used to synthesize compounds with anti-inflammatory, analgesic, and antimalarial activities. In addition, it has been used to synthesize compounds with potential applications in cancer therapy, such as inhibitors of the epidermal growth factor receptor (EGFR). Furthermore, it has been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that its trifluoromethyl group may interact with the active sites of enzymes, thereby inhibiting their activity. In addition, the iodine atom may act as a Lewis acid, promoting the formation of reactive intermediates.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine have not yet been fully elucidated. However, it is believed that its trifluoromethyl group may interact with the active sites of enzymes, thereby inhibiting their activity. In addition, the iodine atom may act as a Lewis acid, promoting the formation of reactive intermediates. This may lead to the inhibition of a variety of biochemical pathways, such as the inhibition of protein synthesis, the inhibition of enzymes involved in the metabolism of drugs, and the inhibition of the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is an important molecule in the field of synthetic organic chemistry. It has a wide range of applications in medicinal chemistry, materials science, and biochemistry. It is a versatile building block for the synthesis of a variety of compounds with potential therapeutic applications. However, it also has some limitations in laboratory experiments. For instance, it is a highly reactive compound, and its trifluoromethyl group can react with other molecules to form unstable intermediates. In addition, it is difficult to purify due to its high reactivity.
Zukünftige Richtungen
The potential applications of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine are vast, and there are many potential future directions. One potential direction is the development of new compounds with potential therapeutic applications. For instance, 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine could be used to synthesize compounds with anti-inflammatory, analgesic, and antimalarial activities. In addition, it could be used to synthesize compounds with potential applications in cancer therapy, such as inhibitors of the epidermal growth factor receptor (EGFR). Furthermore, it could be used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Finally, it could be used to synthesize compounds with potential applications in the treatment of other diseases, such as diabetes, cardiovascular disease, and obesity.
Eigenschaften
IUPAC Name |
2-iodo-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDQDOOXBBYXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)


![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)
![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)
![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)



![2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1446221.png)
